5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Description
5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Tuberculostatic Activity
Studies on phenylpiperazine derivatives, closely related to the compound , have been conducted to evaluate their tuberculostatic activity. For example, the synthesis and evaluation of certain phenylpiperazine derivatives revealed their potential in vitro tuberculostatic activity, with minimum inhibiting concentrations within a specific range, indicating their relevance in developing treatments against tuberculosis (Foks et al., 2004).
Anticonvulsant and Antimicrobial Activities
Derivatives incorporating piperazine and oxazole moieties have been synthesized and tested for anticonvulsant and antimicrobial activities. For instance, new hybrid compounds derived from pyrrolidinones showed broad spectra of activity across preclinical seizure models, highlighting their potential as antiepileptic drugs (Kamiński et al., 2015). Furthermore, certain pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase agents, indicating their multifaceted therapeutic potential (Rahmouni et al., 2016).
Chemical Synthesis and Characterization
Synthesis Techniques
Research on related compounds often involves innovative synthesis techniques. For instance, microwave-mediated and flow chemistries have been employed to synthesize and modify a library of 2-substituted-5-aminooxazole-4-carbonitriles, demonstrating the versatility and efficiency of these methods in generating structurally diverse compounds (Spencer et al., 2012).
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-2-23-11-13-24(14-12-23)20-18(15-21)22-19(28-20)16-5-7-17(8-6-16)29(26,27)25-9-3-4-10-25/h5-8H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMEWOLBICCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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